molecular formula C7H11NO3 B15163100 (3S)-3,4-dimethyl-1,4-oxazepane-5,7-dione CAS No. 188957-16-6

(3S)-3,4-dimethyl-1,4-oxazepane-5,7-dione

Cat. No.: B15163100
CAS No.: 188957-16-6
M. Wt: 157.17 g/mol
InChI Key: HSVFMURGNDRINY-YFKPBYRVSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3S)-3,4-dimethyl-1,4-oxazepane-5,7-dione is a heterocyclic organic compound with a seven-membered ring containing oxygen and nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3S)-3,4-dimethyl-1,4-oxazepane-5,7-dione typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3,4-dimethyl-1,2-diamine with a suitable diacid or diester in the presence of a dehydrating agent. The reaction conditions often include elevated temperatures and the use of solvents such as toluene or xylene to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis. Additionally, purification steps such as recrystallization or chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

(3S)-3,4-dimethyl-1,4-oxazepane-5,7-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxazepane derivatives with higher oxidation states.

    Reduction: Reduction reactions can convert the compound into more reduced forms, potentially altering its functional groups.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce different substituents onto the oxazepane ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃) under acidic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used under anhydrous conditions.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used in the presence of bases or acids to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazepane derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated compounds.

Scientific Research Applications

(3S)-3,4-dimethyl-1,4-oxazepane-5,7-dione has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds and can be used in the development of new materials.

    Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and potential biological activities.

    Medicine: Research into its pharmacological properties may reveal potential therapeutic applications, such as antimicrobial or anticancer activities.

    Industry: It can be used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of (3S)-3,4-dimethyl-1,4-oxazepane-5,7-dione involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering downstream effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    (3S)-3,4-dimethyl-1,4-oxazepane-5,7-dione: shares structural similarities with other oxazepane derivatives, such as 1,4-oxazepane and 1,4-diazepane.

    1,4-oxazepane: A simpler analog with a similar ring structure but lacking the methyl substituents.

    1,4-diazepane: Contains two nitrogen atoms in the ring, offering different chemical properties and reactivity.

Uniqueness

The presence of methyl groups at positions 3 and 4 in this compound imparts unique steric and electronic properties, influencing its reactivity and interactions with other molecules. This makes it distinct from other oxazepane derivatives and potentially more suitable for specific applications.

Properties

CAS No.

188957-16-6

Molecular Formula

C7H11NO3

Molecular Weight

157.17 g/mol

IUPAC Name

(3S)-3,4-dimethyl-1,4-oxazepane-5,7-dione

InChI

InChI=1S/C7H11NO3/c1-5-4-11-7(10)3-6(9)8(5)2/h5H,3-4H2,1-2H3/t5-/m0/s1

InChI Key

HSVFMURGNDRINY-YFKPBYRVSA-N

Isomeric SMILES

C[C@H]1COC(=O)CC(=O)N1C

Canonical SMILES

CC1COC(=O)CC(=O)N1C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.